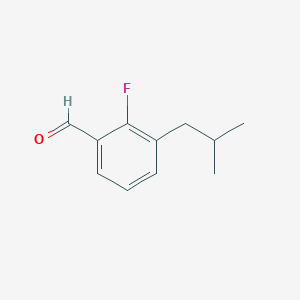

![molecular formula C19H24N4O3S B2743126 4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide CAS No. 391862-57-0](/img/structure/B2743126.png)

4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

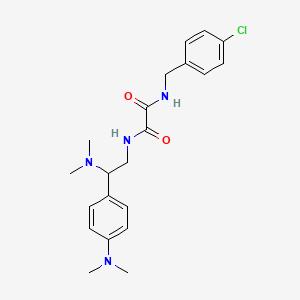

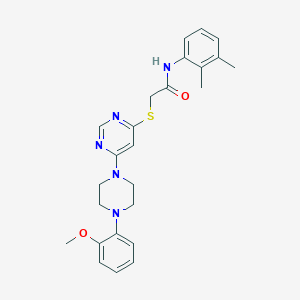

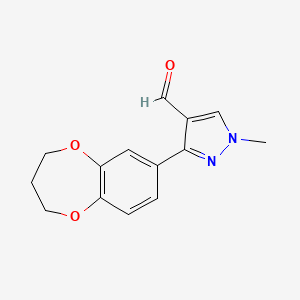

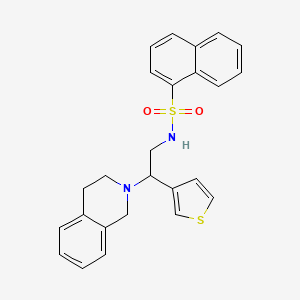

“4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide” is a chemical compound with the molecular formula C19H24N4O3S and a molecular weight of 388.49. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities . The presence of the = N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and reactivity of related compounds such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole have been explored to produce various derivatives through ring-opening reactions and subsequent cyclization to form compounds with potential biological activity (Androsov & Neckers, 2007; Androsov, 2008). These reactions highlight the utility of thiadiazole and related structures in synthesizing new compounds with various functional groups.

Crystal Structure Analysis

The structural analysis of cyclohexanone derivatives provides insight into the molecular conformation and packing, which is crucial for understanding the physical properties and reactivity of these compounds. For example, the study of a cyclohexanone derivative revealed its chair conformation and the orientation of substituent groups, aiding in the prediction of its chemical behavior (Ravikumar & Mehdi, 1993).

Liquid Crystalline and Amphiphilic Properties

Investigations into non-ionic amphiphilic compounds, including those incorporating thiadiazole units, have shown that these compounds can exhibit smectic liquid crystalline phases, which are influenced by the presence of water. This property is significant for the development of new materials with potential applications in displays, sensors, and other technologies (Joachimi et al., 1994).

Biological Activity

The exploration of derivatives for their potential as PET tracers and as serotonin 5-HT(1A) receptor antagonists demonstrates the relevance of these compounds in the development of diagnostic tools and therapeutic agents for neuropsychiatric disorders. These studies highlight the importance of structural variations in modulating biological activity and pharmacokinetics (García et al., 2014; Lang et al., 1999).

Coordination Chemistry

The synthesis and characterization of N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes highlight the potential of these compounds in coordination chemistry, with implications for the development of new materials and catalytic systems (Ozer et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit antibacterial activity againstSalmonella typhi .

Mode of Action

For instance, 1° benzylic halides typically react via an SN2 pathway , while 2° and 3° benzylic halides typically react via an SN1 pathway , via the resonance-stabilized carbocation .

Biochemical Pathways

It’s worth noting that similar compounds have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .

Result of Action

Similar compounds have been reported to show significant antibacterial activity againstSalmonella typhi .

properties

IUPAC Name |

4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-2-3-5-13-8-10-14(11-9-13)17(24)20-19-22-21-18(27-19)15-6-4-7-16(12-15)23(25)26/h4,6-7,12-14H,2-3,5,8-11H2,1H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTNDLCIDHUAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2743050.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2743054.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)

![N-Methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)